(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
The compound “(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many organic compounds with significant biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a series of reactions, including Pd-catalyzed C-N cross-coupling . The yield of the final product can vary, but a yield of 64% has been reported for a similar compound .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The exact structure would depend on the specific substituents on the benzodioxol ring and the nature of the carbamic acid ester group .Scientific Research Applications
Polymer Synthesis and Properties
(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester has been studied in the context of polymer synthesis. For example, its derivative, (4-methyl-2-oxo[1,3]dioxan-5-yl)carbamic acid tert-butyl ester, was synthesized and used in anionic ring-opening polymerizations to produce corresponding polycarbonates. These polymers exhibited specific optical properties and were analyzed for their molecular structures and interactions (Sanda, Kamatani, & Endo, 2001).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of this compound have been synthesized for various applications. For instance, derivatives were used in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of complex organic compounds (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Crystallographic Studies
The compound has been a subject of crystallographic studies to understand its molecular structure and properties. For instance, a study on a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provided insights into its crystal structure and intermolecular interactions (Kant, Singh, & Agarwal, 2015).
Photolysis and Chemical Reactions
Research has also focused on the photolysis of compounds similar to this compound. These studies explore the primary products and reaction pathways under various conditions, contributing to a deeper understanding of photochemical processes (Schultze, 1973).
Future Directions
Future research could focus on further exploring the biological activity of this compound and related structures. This could include testing their activity against various cancer cell lines or other biological targets . Additionally, further studies could aim to optimize the synthesis of these compounds to improve yields and selectivity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are key downstream effects.
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPHRZZWQTPJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587580 |
Source
|
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-99-5 |
Source
|
Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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